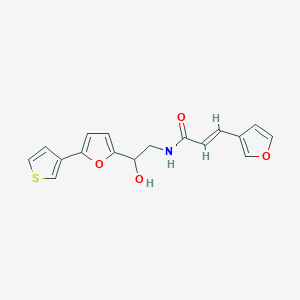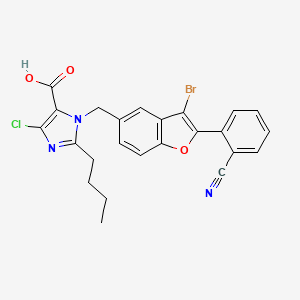
1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzofuran ring, which is a type of aromatic heterocycle, as well as an imidazole ring, which is a type of diazole . The compound also contains a carboxylic acid group, a bromine atom, a chlorine atom, and a cyanophenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C24H19BrClN3O3 . This indicates that the compound contains 24 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point and boiling point, are not available for this compound .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
One significant application of compounds similar to 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is in the development of nonpeptide angiotensin II receptor antagonists. These compounds, such as N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration, differing from earlier series that were active mainly intravenously. The introduction of acidic groups, especially ortho-substituted acids, has been essential for achieving high affinity for the angiotensin II receptor and good oral antihypertensive potency. Among these, tetrazole derivatives have been found to be the most effective, with DuP 753 being developed for the treatment of hypertension (Carini et al., 1991).
Green Synthesis Techniques
Another research application involves the use of green, one-pot, solvent-free synthesis techniques. For instance, 1,2,4,5-tetrasubstituted imidazoles have been synthesized using a Brønsted acidic ionic liquid as a novel and reusable catalyst under solvent-free conditions. This method represents an efficient and environmentally friendly approach to synthesizing such compounds (Davoodnia et al., 2010).
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives under conventional and non-conventional methods also highlights the versatility of compounds related to 1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. These methods provide valuable pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Sapkal et al., 2010).
Development of Novel NLO Materials
The synthesis and characterization of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlight the potential of related compounds in the field of nonlinear optics (NLO). These compounds have shown significant optical nonlinearity, suggesting their potential as candidates for optical limiting applications, which is crucial for the development of advanced optical materials (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
3-[[3-bromo-2-(2-cyanophenyl)-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3O3/c1-2-3-8-19-28-23(26)21(24(30)31)29(19)13-14-9-10-18-17(11-14)20(25)22(32-18)16-7-5-4-6-15(16)12-27/h4-7,9-11H,2-3,8,13H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSNFJWSPLHORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C#N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-bromo-2-(2-cyanophenyl)benzofuran-5-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

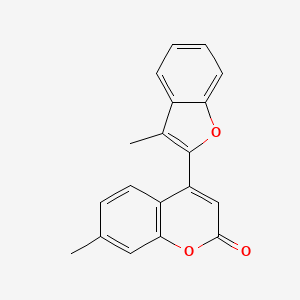

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)
![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

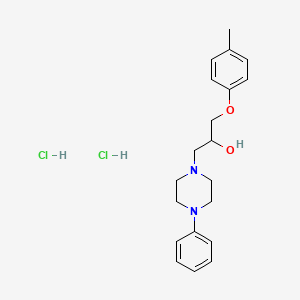
![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)
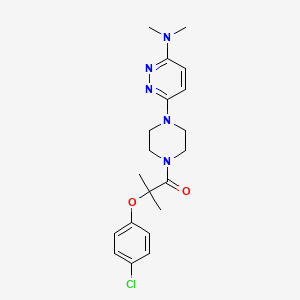
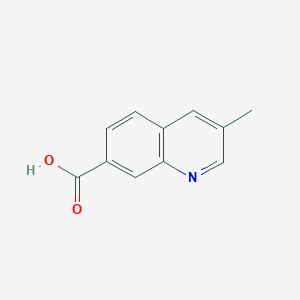
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
![4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B2913057.png)
